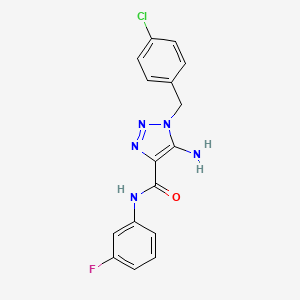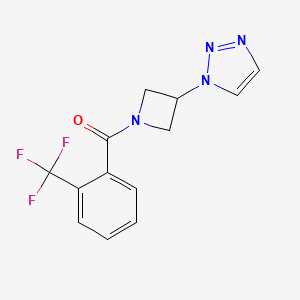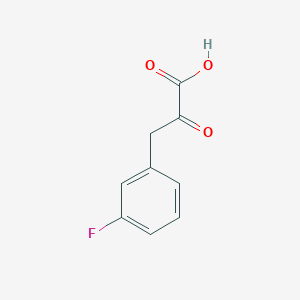![molecular formula C17H18N2O5 B2998306 3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid CAS No. 497061-33-3](/img/structure/B2998306.png)
3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid” is a complex organic molecule. It contains a pyridinecarboxylic acid moiety, which is a monocarboxylic derivative of pyridine . The compound also includes a 3,4-dimethoxyphenethyl group, which is an aromatic ether derivative of 2-phenylethylamine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The 3,4-dimethoxyphenethyl group is an aromatic ether derivative of 2-phenylethylamine . The pyridinecarboxylic acid moiety is a monocarboxylic derivative of pyridine . The exact 3D structure would require more specific information or computational modeling to determine.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, we can infer potential reactivity based on its functional groups. The carboxylic acid group is typically reactive with bases, and can undergo decarboxylation under certain conditions. The amine group can participate in a variety of reactions, including formation of imines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Pyridinecarboxylic acids share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 . The 3,4-dimethoxyphenethyl group has a molecular weight of 181.232 Da .科学的研究の応用
Phosphonic Acid Applications
Phosphonic acid derivatives, structurally related to the query compound through the presence of carbonyl and ether groups, find extensive use across various research fields. They are utilized for their bioactive properties (e.g., in drugs and pro-drugs), bone targeting, and in the design of supramolecular or hybrid materials. Their ability to function as ligands for the functionalization of surfaces and in medical imaging highlights their versatility in chemistry, biology, and physics (Sevrain et al., 2017).
Carboxylic Acids in Biocatalyst Inhibition
The study of carboxylic acids, including their inhibitory effects on microbes during fermentative production, offers insights into microbial resistance mechanisms. This area is crucial for engineering robust strains for industrial bioproduction processes. Understanding the role of carboxylic acids can lead to the development of more efficient biocatalysts and fermentation processes, showcasing the importance of these compounds in biotechnological applications (Jarboe et al., 2013).
Biotechnological Routes from Lactic Acid
Exploring the biotechnological routes based on lactic acid from biomass underlines the potential of carboxylic acids in green chemistry. Lactic acid serves as a precursor for a variety of chemicals, demonstrating the utility of carboxylic acid derivatives in synthesizing biodegradable polymers and other valuable chemicals. This emphasizes the compound's role in sustainable chemical synthesis and the biobased economy (Gao et al., 2011).
Pyrrolidine in Drug Discovery
The presence of amine functionalities in the query compound draws parallels with pyrrolidine derivatives in drug discovery. Pyrrolidine rings are pivotal in medicinal chemistry for developing compounds to treat human diseases. Their inclusion in molecular structures enhances stereochemical diversity and pharmacophore exploration, underlining the importance of nitrogen heterocycles in synthesizing biologically active compounds (Li Petri et al., 2021).
Muconic Acid as a Platform Chemical
Similarly, studies on muconic acid isomers illustrate the transformation potential of carboxylic acids into valuable chemicals and polymers. Muconic acid's role as a precursor for synthesizing biodegradable plastics and other industrial chemicals showcases the broad applicability of carboxylic acids in creating sustainable materials and chemicals (Khalil et al., 2020).
特性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-13-6-5-11(10-14(13)24-2)7-9-19-16(20)12-4-3-8-18-15(12)17(21)22/h3-6,8,10H,7,9H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSWQCHAMAHZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine](/img/structure/B2998224.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2998225.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2998228.png)

![N-[1-(5-chloro-2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2998231.png)

![1-Phenyl-2-azaspiro[3.5]nonane](/img/structure/B2998233.png)
![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)
![5-isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2998238.png)
![Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2998239.png)
![3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2998240.png)

